Bicuculline methobromide Bicuculline methobromide GABAA receptor antagonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 66016-70-4
VCID: VC0006464
InChI: InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1
SMILES: C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
Molecular Formula: C21H20BrNO6
Molecular Weight: 462.3 g/mol

Bicuculline methobromide

CAS No.: 66016-70-4

Cat. No.: VC0006464

Molecular Formula: C21H20BrNO6

Molecular Weight: 462.3 g/mol

* For research use only. Not for human or veterinary use.

Bicuculline methobromide - 66016-70-4

CAS No. 66016-70-4
Molecular Formula C21H20BrNO6
Molecular Weight 462.3 g/mol
IUPAC Name (6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide
Standard InChI InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1
Standard InChI Key BWXCECYGGMGBHD-GRTNUQQKSA-M
Isomeric SMILES C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
SMILES C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]
Canonical SMILES C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-]

Mechanisms of Action: GABA<sub>A</sub> Receptor Antagonism and Beyond

Primary Action: Competitive GABA<sub>A</sub> Receptor Blockade

Bicuculline methobromide antagonizes GABA<sub>A</sub> receptors by competitively displacing GABA from its binding site, thereby preventing chloride ion influx and neuronal hyperpolarization . This action underlies its utility in modeling epilepsy in vitro, as it mimics the disinhibition observed in seizure pathologies . The half-maximal inhibitory concentration (IC<sub>50</sub>) for GABA<sub>A</sub> receptor blockade is approximately 3 μM, though potency varies across receptor subtypes .

Off-Target Effects: Blockade of Calcium-Activated Potassium Channels

Emerging evidence reveals that bicuculline methobromide directly blocks small-conductance calcium-activated potassium (SK) channels, independent of GABA<sub>A</sub> receptor interactions . In thalamic reticular nucleus (RTN) neurons, this blockade prolongs low-threshold calcium spikes (LTS) and enhances burst firing—effects observed even in the presence of tetrodotoxin (TTX) to suppress synaptic transmission . Voltage-clamp experiments on nucleated patches confirmed that bicuculline methobromide reduces the afterhyperpolarization current (I<sub>AHP</sub>), implicating SK channel inhibition as the mechanism .

Table 2: Comparative Effects of Bicuculline Salts

Salt FormSolubilityGABA<sub>A</sub> AntagonismSK Channel Blockade
MethobromideHighYesYes
MethiodideModerateYesYes
FreebaseLowYesNo

Biological Effects and Research Applications

Enhancement of Excitatory Neurotransmission

In locus coeruleus (LC) neurons, local application of bicuculline methobromide potentiates N-methyl-D-aspartate (NMDA) receptor-mediated synaptic responses, likely due to disinhibition of glutamatergic inputs . This effect is intensity-dependent, emerging only with high-intensity sensory stimulation, and is reversible upon GABA application . Such findings highlight its role in studying excitatory-inhibitory balance in noradrenergic systems.

Modulation of Thalamocortical Oscillations

Bicuculline methobromide alters oscillatory activity in the RTN by prolonging LTS duration, which disrupts thalamocortical rhythm generation . This property has been exploited to investigate sleep-wake transitions and absence epilepsy models, though its off-target SK channel effects complicate interpretation .

Broader Implications Across Brain Regions

Beyond the thalamus, bicuculline methobromide suppresses I<sub>AHP</sub> in hippocampal interneurons, cortical pyramidal cells, and dorsal lateral geniculate neurons . This pan-regional activity suggests that its use may confound studies of inhibition in diverse neural circuits, necessitating cautious application.

Controversies and Limitations in Experimental Use

The Case for Discontinuing Methobromide Salts

The direct SK channel blockade by bicuculline methobromide raises concerns about its specificity in GABA<sub>A</sub>-focused studies . For instance, enhanced burst firing previously attributed to disinhibition may instead reflect SK channel modulation. Researchers are advised to use bicuculline freebase for selective GABA<sub>A</sub> antagonism, as it lacks the methyl group required for SK channel interaction .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator